1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzimidazole ring system, a thiazole ring, and a piperidine ring, making it a multifaceted molecule with diverse reactivity and utility.
Mechanism of Action
Target of Action
The compound, 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide, is a benzimidazole derivative. Benzimidazole derivatives have been found to interact with various targets, including tubulin and bacterial strains .
Mode of Action
Similar benzimidazole derivatives have been found to inhibit microtubule assembly formation , suggesting that this compound may also interact with tubulin to disrupt microtubule dynamics.
Biochemical Pathways
Given the potential target of tubulin, it can be inferred that the compound may affect cell division and other processes dependent on the microtubule network .
Result of Action
If the compound does indeed inhibit microtubule assembly, this could lead to cell cycle arrest and potentially cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzimidazole and thiazole precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes include:
Condensation reactions: Benzimidazole derivatives can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Thiazole formation: Thiazole rings can be constructed via the reaction of α-haloketones with thiourea or thioamides.
Piperidine ring formation: Piperidine rings can be introduced through cyclization reactions involving amino acids or their derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole and benzimidazole rings can be oxidized to form corresponding sulfoxides and oxo derivatives.
Reduction: Reduction reactions can be performed to reduce nitro groups or carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and conditions like acidic or basic environments.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and conditions such as anhydrous ether or methanol.
Substitution: Nucleophiles like amines, alcohols, or halides, and conditions like polar aprotic solvents (e.g., DMF, DMSO).
Major Products Formed:
Oxidation products: Sulfoxides, oxo derivatives.
Reduction products: Amines, alcohols.
Substitution products: Amides, ethers, halides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its combination of benzimidazole, thiazole, and piperidine rings. Similar compounds include:
Benzimidazole derivatives: Used in various pharmaceuticals and agrochemicals.
Thiazole derivatives: Known for their antimicrobial and anticancer properties.
Piperidine derivatives: Common in the synthesis of pharmaceuticals and organic compounds.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-12-11-25-18(19-12)22-17(24)13-6-8-23(9-7-13)10-16-20-14-4-2-3-5-15(14)21-16/h2-5,11,13H,6-10H2,1H3,(H,20,21)(H,19,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQJDQKURYEPQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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